molecular formula C16H15N3OS B15083651 4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole CAS No. 587001-94-3

4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole

Katalognummer: B15083651
CAS-Nummer: 587001-94-3
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: YWXWDVYWKZOGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with allyl, benzylthio, and furan groups. Compounds containing the triazole ring are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an allyl-substituted hydrazine with a benzylthio-substituted isothiocyanate, followed by cyclization with a furan-2-carboxaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development due to its biological activities.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Allyl-3-(benzylthio)-5-(phenyl)-4H-1,2,4-triazole
  • 4-Allyl-3-(benzylthio)-5-(thiophen-2-yl)-4H-1,2,4-triazole
  • 4-Allyl-3-(benzylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazole

Uniqueness

4-Allyl-3-(benzylthio)-5-(furan-2-yl)-4H-1,2,4-triazole is unique due to the presence of the furan ring, which may impart specific electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds with different substituents.

Eigenschaften

CAS-Nummer

587001-94-3

Molekularformel

C16H15N3OS

Molekulargewicht

297.4 g/mol

IUPAC-Name

3-benzylsulfanyl-5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3OS/c1-2-10-19-15(14-9-6-11-20-14)17-18-16(19)21-12-13-7-4-3-5-8-13/h2-9,11H,1,10,12H2

InChI-Schlüssel

YWXWDVYWKZOGCU-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.